2-{[Benzyl(ethyl)amino]methyl}-4-fluoroaniline
Overview
Description
2-{[Benzyl(ethyl)amino]methyl}-4-fluoroaniline is an organic compound that belongs to the class of anilines It is characterized by the presence of a benzyl group, an ethyl group, and a fluorine atom attached to the aniline structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[Benzyl(ethyl)amino]methyl}-4-fluoroaniline can be achieved through several synthetic routes. One common method involves the reaction of 4-fluoroaniline with benzyl chloride and ethylamine under basic conditions. The reaction typically proceeds as follows:
Step 1: 4-Fluoroaniline is dissolved in a suitable solvent, such as ethanol or methanol.
Step 2: Benzyl chloride is added to the solution, followed by the addition of ethylamine.
Step 3: The reaction mixture is heated to reflux for several hours to ensure complete reaction.
Step 4: The product is isolated by filtration or extraction and purified by recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-{[Benzyl(ethyl)amino]methyl}-4-fluoroaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The fluorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives. Substitution reactions can result in the replacement of the fluorine atom with other functional groups, such as methoxy or ethoxy groups.
Scientific Research Applications
2-{[Benzyl(ethyl)amino]methyl}-4-fluoroaniline has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology: In biological research, the compound is used to study the interactions between small molecules and biological targets, such as enzymes and receptors.
Industry: In the industrial sector, the compound is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-{[Benzyl(ethyl)amino]methyl}-4-fluoroaniline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-{[Benzyl(methyl)amino]methyl}-4-fluoroaniline
- 2-{[Benzyl(ethyl)amino]methyl}-4-chloroaniline
- 2-{[Benzyl(ethyl)amino]methyl}-4-bromoaniline
Uniqueness
2-{[Benzyl(ethyl)amino]methyl}-4-fluoroaniline is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets. This makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
2-[[benzyl(ethyl)amino]methyl]-4-fluoroaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19FN2/c1-2-19(11-13-6-4-3-5-7-13)12-14-10-15(17)8-9-16(14)18/h3-10H,2,11-12,18H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGJOAYMPLLBRAQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1)CC2=C(C=CC(=C2)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19FN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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